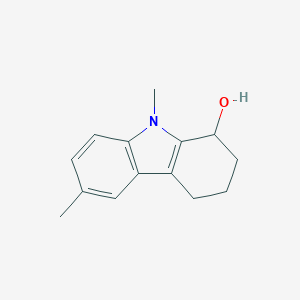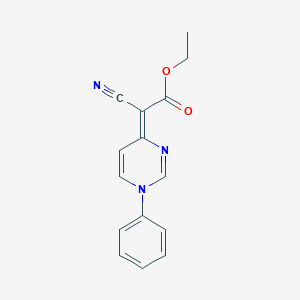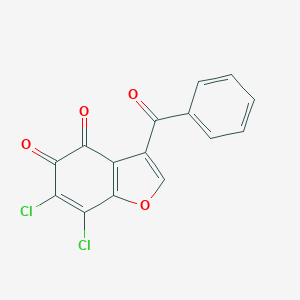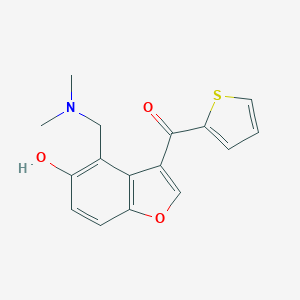![molecular formula C17H22N2 B421348 N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine CAS No. 296247-60-4](/img/structure/B421348.png)
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C17H22N2 This compound features a cyclohexanamine moiety linked to a phenyl-substituted pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable pyrrole derivative. One common method involves the use of a phenyl-substituted pyrrole, which is reacted with cyclohexanamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyrrole moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenyl or pyrrole compounds
科学的研究の応用
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine include:
2-[Phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole: A compound with a similar pyrrole structure but different substituents.
This compound oxalate: A salt form of the compound with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of a cyclohexanamine moiety with a phenyl-substituted pyrrole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYMBVAWKSTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl {6-methyl-1-[(1-phenylethyl)amino]-1,2,3,4-tetrahydro-9H-carbazol-9-yl}acetate](/img/structure/B421267.png)

![5-Methylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B421270.png)

![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)

![ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421279.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)

![3-(2-Thienylcarbonyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421284.png)
![2-(4-Methylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B421285.png)

![9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421288.png)
![ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B421290.png)
